Val-cit-PAB-OH - 159857-79-1

Val-cit-PAB-OH

Catalog Number: EVT-285470
CAS Number: 159857-79-1
Molecular Formula: C18H29N5O4
Molecular Weight: 379.461
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Val-Cit-PAB-OH, chemically known as maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol, is a cleavable linker commonly used in the design and synthesis of antibody-drug conjugates (ADCs). [, , ] It plays a crucial role in linking a monoclonal antibody to a cytotoxic payload, enabling targeted delivery of the drug to specific cells, primarily cancer cells. [, , , ] This targeted approach aims to enhance therapeutic efficacy while minimizing off-target effects. [, , , , , ]

Synthesis Analysis

The synthesis of Val-Cit-PAB-OH typically involves multiple steps and can be achieved through various synthetic routes. One common approach utilizes solid-phase peptide synthesis, where the amino acids valine and citrulline are sequentially added to a growing peptide chain on a solid support. [, , ] This is followed by the incorporation of the p-aminobenzyl alcohol moiety and the maleimidocaproyl group. [, , ] The specific reaction conditions and protecting group strategies employed may vary depending on the desired purity and yield.

Molecular Structure Analysis
  • Maleimidocaproyl group: This group serves as the point of attachment to the antibody, typically through a reaction with the thiol group of an engineered cysteine residue on the antibody. [, , ]
  • Valine-Citrulline dipeptide: This dipeptide sequence acts as a spacer and is recognized and cleaved by specific proteases, such as cathepsin B, found within the targeted cells. [, , ]
  • p-Aminobenzyl alcohol: This group serves as a self-immolative linker, undergoing spontaneous 1,6-elimination upon cleavage of the Val-Cit dipeptide, releasing the cytotoxic payload. [, , ]
Mechanism of Action
  • Targeted Binding: The antibody portion of the ADC binds specifically to the target antigen on the surface of cancer cells. [, , , ]
  • Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis. [, , , ]
  • Lysosomal Degradation: The ADC is trafficked to lysosomes, acidic organelles within the cell, where proteases like cathepsin B are highly active. [, , ]
  • Linker Cleavage and Payload Release: Cathepsin B cleaves the Val-Cit peptide bond in the linker, triggering the self-immolation of the p-aminobenzyl alcohol and ultimately releasing the cytotoxic payload. [, , ]
  • Cytotoxic Action: The released payload exerts its cytotoxic effect, leading to cell death. [, , , ]
Physical and Chemical Properties Analysis
  • Solubility: It is likely soluble in polar solvents like water and dimethylformamide, considering its use in aqueous solutions and conjugation reactions. [, ]
  • Stability: The linker is designed to be stable in circulation but cleavable within the target cells by specific proteases. [, , ]
  • Reactivity: The maleimide group is highly reactive towards thiols, allowing efficient conjugation to antibodies. [, , ]
Applications

Val-Cit-PAB-OH is primarily used as a linker in the development of ADCs for targeted cancer therapy. [, , , , , ] It has been successfully incorporated into various ADCs targeting different tumor antigens, demonstrating its versatility and effectiveness in preclinical studies. [, , , , , ]

Specific examples include:

  • Brentuximab Vedotin (Adcetris): This FDA-approved ADC utilizes a Val-Cit-PAB linker to deliver the cytotoxic agent monomethyl auristatin E (MMAE) to cells expressing CD30, a marker found on Hodgkin lymphoma and anaplastic large cell lymphoma cells. []
  • Anti-HER2 ADC: This ADC incorporates Val-Cit-PAB to link MMAE to trastuzumab, an antibody targeting the HER2 receptor, overexpressed in some breast and gastric cancers. [, ]
  • Anti-PSMA ADC: This experimental ADC utilizes Val-Cit-PAB to deliver MMAE to prostate cancer cells expressing prostate-specific membrane antigen (PSMA). []

MC-Val-Cit-PAB-MMAE

Compound Description: MC-Val-Cit-PAB-MMAE is a type of antibody-drug conjugate (ADC) linker that comprises a maleimide group (MC), the dipeptide valine-citrulline (Val-Cit), a p-aminobenzyl alcohol (PAB) spacer, and the cytotoxic drug monomethyl auristatin E (MMAE). [, , ] The Val-Cit dipeptide acts as a cleavable linker that is recognized and cleaved by cathepsin B, an enzyme abundant in the lysosomes of tumor cells. [, ] This cleavage releases the active drug MMAE inside the tumor cell, leading to cell death.

Relevance: MC-Val-Cit-PAB-MMAE is structurally related to Val-cit-PAB-OH as it contains the full “Val-cit-PAB-” sequence within its structure. The difference lies in the addition of a maleimide group (MC) at the N-terminus and the cytotoxic agent MMAE at the C-terminus. [, , ]

MC-Val-Cit-PAB-PNP

Compound Description: MC-Val-Cit-PAB-PNP is another ADC linker similar in structure to MC-Val-Cit-PAB-MMAE. It contains a maleimide group, the dipeptide Val-Cit, a PAB spacer, and p-nitrophenol (PNP) instead of MMAE. [] The PNP acts as a leaving group after the cleavage of the Val-Cit linker, facilitating the release of the desired therapeutic agent. []

Relevance: MC-Val-Cit-PAB-PNP is structurally related to Val-cit-PAB-OH as it also incorporates the “Val-cit-PAB-” sequence. The structural difference is the presence of a maleimide group and PNP instead of a hydroxyl group at the N- and C-termini, respectively. []

Maleimidocaproyl-val-cit-PAB-MMAE PEG(24u)

Compound Description: Similar to the previous compounds, Maleimidocaproyl-val-cit-PAB-MMAE PEG(24u) acts as a linker in antibody-drug conjugates. It consists of a maleimidocaproyl group, the Val-Cit dipeptide, a PAB spacer, the cytotoxic agent MMAE, and a PEG(24u) unit. [] The PEGylation enhances the conjugate's solubility and circulation time in vivo. []

Relevance: Maleimidocaproyl-val-cit-PAB-MMAE PEG(24u) is structurally related to Val-cit-PAB-OH due to the presence of the “Val-cit-PAB-” core. The variations are the additions of the maleimidocaproyl group, MMAE, and the PEG unit at different positions of the molecule. []

Val-Cit-PAB-MMAF

Compound Description: This compound is an ADC linker that connects the antibody to the cytotoxic agent monomethyl auristatin F (MMAF) via the Val-Cit-PAB linker. [] The Val-Cit-PAB linker allows for targeted delivery and controlled release of MMAF into tumor cells, improving the therapeutic index. []

Relevance: Val-Cit-PAB-MMAF is structurally related to Val-cit-PAB-OH as it shares the same “Val-cit-PAB-” motif. The difference is the presence of MMAF at the C-terminus instead of the hydroxyl group. [] This structural similarity allows both compounds to be recognized by cathepsin B, leading to the release of the cytotoxic payload.

Properties

CAS Number

159857-79-1

Product Name

Val-cit-PAB-OH

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide

Molecular Formula

C18H29N5O4

Molecular Weight

379.461

InChI

InChI=1S/C18H29N5O4/c1-11(2)15(19)17(26)23-14(4-3-9-21-18(20)27)16(25)22-13-7-5-12(10-24)6-8-13/h5-8,11,14-15,24H,3-4,9-10,19H2,1-2H3,(H,22,25)(H,23,26)(H3,20,21,27)/t14-,15-/m0/s1

InChI Key

VEGGTWZUZGZKHY-GJZGRUSLSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N

Solubility

Soluble in DMSO

Synonyms

Val-cit-PAB-OH

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.